![molecular formula C23H19ClN4OS2 B2382997 N-(3-(Benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamid-Hydrochlorid CAS No. 1329961-19-4](/img/structure/B2382997.png)

N-(3-(Benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamid-Hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

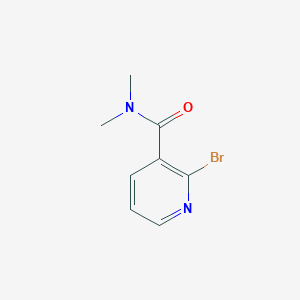

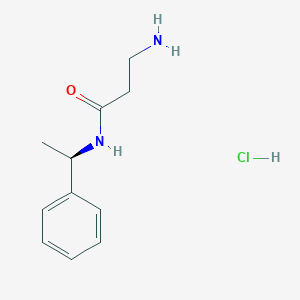

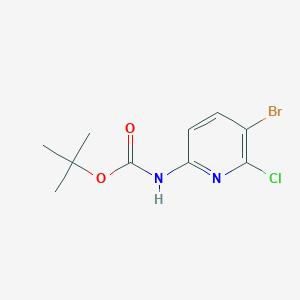

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide hydrochloride is a useful research compound. Its molecular formula is C23H19ClN4OS2 and its molecular weight is 467. The purity is usually 95%.

BenchChem offers high-quality N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anti-Tuberkulose-Aktivität

Zusammenfassung: Diese Verbindung hat aufgrund ihres Potenzials als Anti-Tuberkulosemittel Aufmerksamkeit erregt. Jüngste synthetische Entwicklungen haben zu Benzothiazol-basierten Derivaten mit inhibitorischer Aktivität gegen Mycobacterium tuberculosis geführt. Diese Moleküle wurden mit Standard-Referenzmedikamenten verglichen, und ihre Wirksamkeit wurde in vitro und in vivo bewertet . Weitere Studien haben Struktur-Aktivitäts-Beziehungen und molekulares Docking gegen das Ziel DprE1 untersucht, um potente Inhibitoren mit verbesserter Anti-Tuberkulose-Aktivität zu identifizieren.

Anti-Krebs-Eigenschaften

In-vitro-Antiproliferationsbewertung: Einige Derivate dieser Verbindung zeigen eine potente Zytotoxizität gegenüber menschlichen Krebszelllinien, darunter MGC-803, HepG-2, T24 und NCI-H460. Bemerkenswert ist, dass sie die Selektivität erhalten, indem sie normale Zellen (HL-7702) schonen .

Neuartige Chinolin-Derivate

Synthese und biologische Bewertung: Ein neuartiger Syntheseweg wurde für 3-((Benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylchinolin-2(1H)-on-Derivate entwickelt. Diese Verbindungen sind vielversprechend für verschiedene Anwendungen, darunter die Medikamentenentwicklung .

Protein-Kinase-Hemmung

N-(Benzo[d]thiazol-2-yl)-2-[Phenyl(2-(Piperidin-1-yl)Ethylamino]Benzamide: Derivate dieser Verbindung wurden synthetisiert und auf ihr Protein-Kinase-Hemmungspotenzial hin untersucht. Die Kupplung von substituierten 2-Amino-Benzothiazolen mit N-Phenyl-Anthranilsäure ergab interessante Moleküle mit potenziellen therapeutischen Anwendungen .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as benzothiazole derivatives, have been reported to exhibit anti-inflammatory , anti-tubercular , and anti-cancer activities. These activities suggest that the compound might interact with enzymes or proteins involved in inflammation, bacterial growth, and cell proliferation.

Mode of Action

Benzothiazole derivatives have been reported to inhibit enzymes such as cyclooxygenase (cox), which plays a crucial role in inflammation . They may also inhibit the growth of Mycobacterium tuberculosis , and induce apoptosis in cancer cells . The compound might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

The compound might affect several biochemical pathways based on its potential targets. For instance, it could impact the arachidonic acid pathway by inhibiting COX, leading to a decrease in the production of pro-inflammatory prostaglandins . It might also interfere with the growth and survival of Mycobacterium tuberculosis , and induce apoptosis in cancer cells by affecting pathways involved in cell survival and death .

Pharmacokinetics

A study on similar benzothiazole derivatives suggested a favorable pharmacokinetic profile . This implies that the compound might have good bioavailability, but further studies are needed to confirm this.

Result of Action

The result of the compound’s action would depend on its targets and mode of action. If it acts as an anti-inflammatory agent, it could reduce inflammation by decreasing the production of pro-inflammatory prostaglandins . If it acts as an anti-tubercular agent, it could inhibit the growth of Mycobacterium tuberculosis . If it acts as an anti-cancer agent, it could induce apoptosis in cancer cells .

Eigenschaften

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-cyanobenzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4OS2.ClH/c1-27-11-10-16-19(13-27)30-23(26-21(28)15-8-6-14(12-24)7-9-15)20(16)22-25-17-4-2-3-5-18(17)29-22;/h2-9H,10-11,13H2,1H3,(H,26,28);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFSLESWJKLNBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)C#N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN4OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B2382915.png)

![N,7-dicyclohexyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2382920.png)

![3-Methyl-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2382927.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2382929.png)

![8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2382933.png)